3-Bromo-5-(trifluoromethyl)picolinic acid structure elucidation
3-Bromo-5-(trifluoromethyl)picolinic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-5-(trifluoromethyl)picolinic acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive, technically grounded methodology for the complete structure elucidation of 3-Bromo-5-(trifluoromethyl)picolinic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple procedural lists to explain the scientific rationale behind each analytical step. Our approach ensures a self-validating workflow, where data from orthogonal techniques are integrated to build an unassailable structural confirmation.
The presence of a trifluoromethyl (-CF3) group is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] The picolinic acid scaffold itself is a privileged structure in medicinal chemistry. Therefore, unequivocally confirming the identity and purity of key intermediates like 3-Bromo-5-(trifluoromethyl)picolinic acid is a critical step in any research and development pipeline.
Initial Characterization and Physicochemical Properties
Before delving into complex spectroscopic analysis, a foundational understanding of the molecule's basic properties is essential. These initial data points provide the context for subsequent experiments.
The expected structure of the target compound is a pyridine ring substituted with a carboxylic acid at the 2-position, a bromine atom at the 3-position, and a trifluoromethyl group at the 5-position.
Molecular Structure Diagram
Caption: 2D structure of 3-Bromo-5-(trifluoromethyl)picolinic acid.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₃BrF₃NO₂ | [3][4][5] |
| Molecular Weight | 270.00 g/mol | [4][5][6] |
| CAS Number | 959245-76-2 | [4][5][6] |
| Appearance | White to yellow solid | [4] |
| Predicted Boiling Point | 284.6 ± 40.0 °C | [4] |
| Predicted pKa | 1.78 ± 0.10 | [4] |
| Predicted Density | 1.863 ± 0.06 g/cm³ | [4] |
A Validated Workflow for Structure Elucidation
A robust elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. This workflow is designed to first confirm the elemental composition and key functional groups, then to map the precise atomic connectivity, and finally to provide the definitive structural proof.
Caption: The integrated workflow for structure elucidation.
Experimental Protocols and Data Interpretation
This section details the core analytical techniques, providing both the "how" and the "why" for each experimental choice and data interpretation point.
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is the first-line technique to confirm the molecular weight of the synthesized compound. For a bromine-containing molecule, high-resolution mass spectrometry (HRMS) is particularly powerful. The presence of two stable isotopes of bromine, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio, creates a characteristic M and M+2 isotopic pattern that is a definitive indicator of a monobrominated compound.
Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Instrument Settings (Negative Ion Mode):
-
Ionization Mode: ESI-Negative (to deprotonate the carboxylic acid).
-
Capillary Voltage: -3.5 kV.
-
Drying Gas (N₂): 8 L/min at 300 °C.
-
Mass Range: 50-500 m/z.
-
Acquisition: High-resolution mode (>10,000 FWHM).
-
Expected Results & Interpretation: The primary observation will be the molecular ion peak [M-H]⁻. Due to the bromine isotopes, two major peaks of nearly equal intensity will be observed, separated by approximately 2 Da.
Table 2: Predicted HRMS Data for [C₇H₂BrF₃NO₂]⁻
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M-H]⁻ with ⁷⁹Br | 267.9224 | ~267.92 |
| [M-H]⁻ with ⁸¹Br | 269.9204 | ~269.92 |
The 1:1 intensity ratio of these two peaks is a hallmark signature confirming the presence of a single bromine atom.
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in the molecule. For this compound, we expect to see characteristic absorptions for the carboxylic acid (both O-H and C=O stretches), the C-F bonds of the trifluoromethyl group, and vibrations from the substituted aromatic ring.
Experimental Protocol (Attenuated Total Reflectance, ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
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Background Correction: A background spectrum of the clean, empty ATR crystal must be taken and subtracted from the sample spectrum.
Expected Results & Interpretation: The IR spectrum provides a molecular "fingerprint" and confirms the presence of key functionalities.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| 1550-1600 | Medium | C=C/C=N stretches (Pyridine Ring) |
| 1300-1100 | Strong, Multiple Bands | C-F stretches (-CF₃ Group) |
| 800-900 | Medium | C-H out-of-plane bending (Aromatic) |
| < 700 | Medium | C-Br stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. By analyzing ¹H, ¹³C, and ¹⁹F spectra, we can piece together the entire molecular puzzle. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it solubilizes the sample well and the acidic proton is often observable.
3.3.1 ¹H NMR Spectroscopy
Purpose: To identify the number of distinct protons, their chemical environments, and their coupling relationships. For this structure, we expect two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring.
Experimental Protocol (400 MHz):
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Acquisition: Acquire a standard 1D proton spectrum. The number of scans will depend on sample concentration but 16-64 scans are typical.
Expected Results & Interpretation: The pyridine ring has two protons, H-4 and H-6.
-
H-6: This proton is adjacent to the nitrogen atom and will be the most downfield. It should appear as a doublet, split by H-4 (a small ⁴J meta-coupling).
-
H-4: This proton is between the bromine and trifluoromethyl-substituted carbons. It will also appear as a doublet, split by H-6.
-
-COOH: The carboxylic acid proton will appear as a very broad singlet, typically far downfield (>10 ppm).
Table 4: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| H-6 | 8.8 - 9.0 | d (doublet) | ~2.5 Hz |
| H-4 | 8.5 - 8.7 | d (doublet) | ~2.5 Hz |
| -COOH | > 13 | br s (broad singlet) | N/A |
3.3.2 ¹³C NMR Spectroscopy
Purpose: To identify all unique carbon atoms in the molecule. The influence of electron-withdrawing substituents (Br, -CF₃, -COOH, and the ring N) creates a wide dispersion of signals, making assignment straightforward.
Experimental Protocol (101 MHz):
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
Expected Results & Interpretation: Seven distinct carbon signals are expected.
-
C=O: The carboxylic acid carbonyl carbon will be the most downfield signal.
-
Aromatic Carbons: Five signals are expected for the pyridine ring carbons. The carbon attached to the -CF₃ group (C-5) will appear as a quartet due to ¹³C-¹⁹F coupling.
-
-CF₃: The carbon of the trifluoromethyl group will also be a prominent quartet with a large coupling constant.
Table 5: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F coupling) |
|---|---|---|
| C=O (C-7) | 165 - 170 | Singlet |
| Aromatic (C-2, C-6) | 145 - 155 | Singlet |
| Aromatic (C-4) | 140 - 145 | Singlet |
| Aromatic (C-5) | 125 - 135 | Quartet (q) |
| -CF₃ (C-8) | 118 - 125 | Quartet (q, J ≈ 275 Hz) |
| Aromatic (C-3) | 115 - 120 | Singlet |
3.3.3 ¹⁹F NMR Spectroscopy
Purpose: To provide unambiguous confirmation of the trifluoromethyl group. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.
Experimental Protocol (376 MHz):
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled 1D fluorine spectrum. This is typically a very fast experiment.
Expected Results & Interpretation: A single signal is expected for the three equivalent fluorine atoms of the -CF₃ group. In a proton-decoupled spectrum, this will appear as a sharp singlet. Its chemical shift is characteristic of an aromatic -CF₃ group.
Table 6: Predicted ¹⁹F NMR Data (in DMSO-d₆)
| Fluorine | Predicted δ (ppm) | Multiplicity |
|---|
| -CF₃ | -60 to -65 | Singlet (s) |
Data Synthesis and Final Confirmation
The true power of this workflow lies in the integration of all data points. The MS data confirms the molecular formula C₇H₃BrF₃NO₂. The IR spectrum confirms the presence of a carboxylic acid and a -CF₃ group. The NMR data then provides the exact placement of these groups and the remaining substituents on the pyridine ring. The observation of two meta-coupled doublets in the ¹H NMR, a singlet for the -CF₃ group in the ¹⁹F NMR, and the seven distinct signals with characteristic C-F coupling in the ¹³C NMR collectively and unequivocally confirm the structure as 3-Bromo-5-(trifluoromethyl)picolinic acid.
For materials that yield high-quality single crystals, X-ray crystallography can provide the ultimate, unambiguous proof of structure, revealing precise bond lengths, bond angles, and crystal packing information.
References
- 1. mdpi.com [mdpi.com]
- 2. jelsciences.com [jelsciences.com]
- 3. 3-Bromo-5-(trifluoromethyl)picolinic acid | C7H3BrF3NO2 | CID 13001834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromo-5-(trifluoromethyl)picolinic acid , 95% , 959245-76-2 - CookeChem [cookechem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 3-Bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid | 959245-76-2 [amp.chemicalbook.com]
